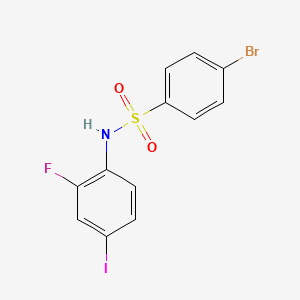
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H8BrFINO2S It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 2-fluoro-4-iodoaniline, and benzenesulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) makes it susceptible to nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups.
Applications De Recherche Scientifique
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of halogens can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-fluoroaniline
- 4-bromo-4’-fluorobiphenyl
- 2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide is unique due to the combination of bromine, fluorine, and iodine atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H8BrFINO2S |
|---|---|
Poids moléculaire |
456.07 g/mol |
Nom IUPAC |
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrFINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H |
Clé InChI |
YAUHUWLAZCRUAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


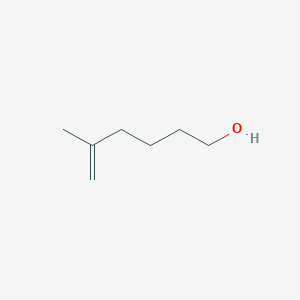
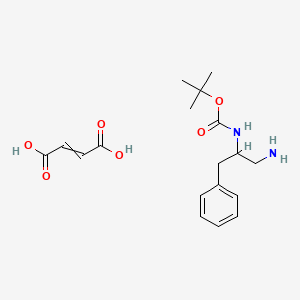

![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)
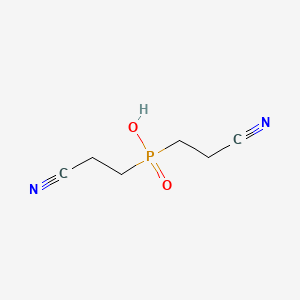
![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)

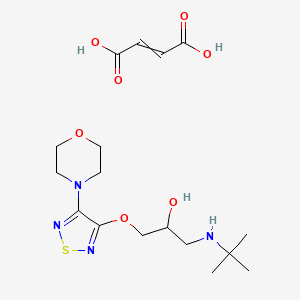
![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)
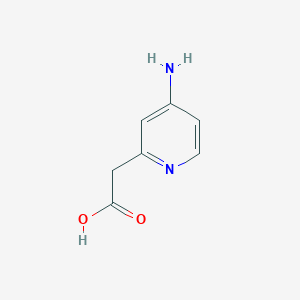
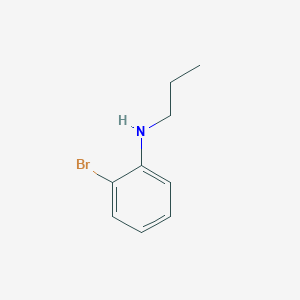
![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
